2,4,6-Trimethylbenzenesulfonic acid
Overview
Description
2,4,6-Trimethylbenzenesulfonic acid, also known as this compound, is an organic compound with the molecular formula C9H12O3S. It is a crystalline solid that is soluble in water and exhibits strong acidic properties. This compound is widely used in organic synthesis as a catalyst and reagent due to its ability to donate protons and facilitate various chemical reactions .
Mechanism of Action
Target of Action
2,4,6-Trimethylbenzenesulfonic acid, also known as 2-Mesitylenesulfonic acid, is a significant organic compound. It is primarily used in the production of methanesulfonic acid and various intermediates in pharmaceuticals and pesticides .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used as a reagent in organic synthesis reactions . The exact mode of action can vary depending on the specific reaction and the other compounds involved.
Biochemical Pathways
The specific biochemical pathways affected by this compound can vary widely depending on its use. In general, it is involved in the synthesis of other compounds, and therefore, its effects can be seen in the pathways where these compounds play a role .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, it is typically stored in a dry environment at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzenesulfonic acid is typically synthesized by sulfonating mesitylene (1,3,5-trimethylbenzene) with concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the sulfonic acid group onto the mesitylene ring. The reaction conditions usually include maintaining a controlled temperature and using an excess of sulfuric acid to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of 2-mesitylenesulfonic acid follows a similar synthetic route but on a larger scale. The process involves the continuous addition of mesitylene to a reactor containing concentrated sulfuric acid, followed by purification steps such as crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Acylation: Participates in Friedel-Crafts acylation reactions.
Condensation: Acts as a catalyst in condensation reactions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and an acid catalyst under reflux conditions.
Acylation: Requires an acyl chloride or anhydride and a Lewis acid catalyst.
Condensation: Often conducted under acidic conditions with heat to drive the reaction forward.
Major Products Formed:
Esters: Formed from esterification reactions.
Acylated Products: Result from acylation reactions.
Condensation Products: Various organic compounds formed through condensation reactions.
Scientific Research Applications
2,4,6-Trimethylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification, acylation, and condensation reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the preparation of drug intermediates and active pharmaceutical ingredients.
Industry: Acts as a catalyst in polymerization reactions and the production of specialty chemicals.
Comparison with Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the methyl groups present in 2-mesitylenesulfonic acid.
p-Toluenesulfonic Acid: Contains a single methyl group on the benzene ring, making it less sterically hindered compared to 2-mesitylenesulfonic acid.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon atom, used in similar catalytic applications.
Uniqueness: 2,4,6-Trimethylbenzenesulfonic acid is unique due to its three methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in reactions where steric effects play a crucial role .
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQSRIDYRFTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188076 | |
Record name | Mesitylene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-83-6 | |
Record name | 2,4,6-Trimethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3453-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylene-2-sulfonic acid dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mesitylenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitylene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesitylene-2-sulphonic acid, dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESITYLENE-2-SULFONIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7T8KN72DC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Mesitylenesulfonic acid influence its reactivity towards photooxidation with alkaline hypochlorite?
A1: The research indicates that 2-Mesitylenesulfonic acid, similar to p-cumenesulfonic acid, undergoes faster photooxidation compared to 1- and 2-naphthalenesulfonic acids when exposed to alkaline hypochlorite []. This suggests that the presence and position of methyl substituents on the aromatic ring may play a role in influencing the rate of oxidation. The study proposes that this faster degradation could be attributed to the electron-donating nature of the methyl groups, making the aromatic ring more susceptible to attack by reactive species like hydroxyl radicals generated during the photooxidation process []. Further investigation into the electronic and steric effects of substituents on the aromatic ring would be needed to confirm this hypothesis.
Q2: What are the identified intermediate products formed during the photooxidation of 2-Mesitylenesulfonic acid with alkaline hypochlorite?
A2: While the study doesn't explicitly detail the specific intermediates for 2-Mesitylenesulfonic acid, it highlights that the photooxidation process, in general, can lead to various intermediary oxidation products []. These products can include:
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